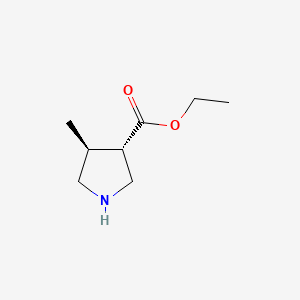![molecular formula C23H18FNO4 B3094695 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid CAS No. 1260608-92-1](/img/structure/B3094695.png)
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
Übersicht
Beschreibung
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed under basic conditions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the fluorenyl group, the methoxycarbonyl group, the amino group, and the 3-fluorophenyl group. The stereochemistry at the 2-position is indicated by the ® configuration .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under basic conditions, which would allow for subsequent coupling reactions with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid, commonly known as Fmoc protected amino acids, plays a significant role in chemical synthesis, particularly in peptide synthesis. The Fmoc group serves as a protective group for amino acids during the synthesis process, allowing for selective deprotection and coupling reactions. For instance, Ellmerer-Müller et al. (1998) demonstrated the successful application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids leading to enantiomerically pure Fmoc-protected β-amino acids in only two steps with high yield, highlighting the compound's utility in expanding the range of accessible amino acid derivatives for peptide synthesis (Ellmerer-Müller et al., 1998).
Fluorophore Design and Application
The structural component of this compound contributes to the design and development of novel fluorophores. For example, Hirano et al. (2004) explored the strong fluorescence properties of 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrating its potential as a fluorescent labeling reagent for biomedical analysis due to its stability and strong fluorescence across a wide pH range (Hirano et al., 2004).
Biomolecule Conjugation and Imaging
The Fmoc group, part of the compound's structure, is instrumental in the conjugation of biomolecules, facilitating the development of advanced materials for imaging and diagnostic purposes. Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which were then converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions on-demand, showcasing the compound's versatility in nanotechnology applications (Cousins et al., 2009).
Advanced Material Synthesis
Furthermore, the Fmoc protected amino acids, derived from the compound , are used in the synthesis of complex molecular architectures such as cyclodepsipeptides. Pelay-Gimeno et al. (2016) provided guidelines for the synthesis of 'head-to-side-chain cyclodepsipeptides', including the preparation of noncommercial protected amino acids using Fmoc chemistry, highlighting the compound's critical role in the synthesis of structurally complex peptides with potential pharmaceutical applications (Pelay-Gimeno et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGWCADGCJCRS-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)



![(R)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B3094712.png)



